molecular formula C19H21NO2 B12616903 [(2R)-2-(3-Methoxyphenyl)piperidin-1-yl](phenyl)methanone CAS No. 920512-84-1

[(2R)-2-(3-Methoxyphenyl)piperidin-1-yl](phenyl)methanone

Cat. No.: B12616903
CAS No.: 920512-84-1
M. Wt: 295.4 g/mol
InChI Key: VCEZLWCOHIHXKU-GOSISDBHSA-N
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Description

(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

The synthesis of (2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone involves several steps. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene .

Chemical Reactions Analysis

(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone undergoes various chemical reactions, including:

Scientific Research Applications

(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .

Comparison with Similar Compounds

(2R)-2-(3-Methoxyphenyl)piperidin-1-ylmethanone can be compared with other piperidine derivatives such as 1-(4-Fluorophenyl)piperazine and 1-(3-Methoxyphenyl)piperazine. These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

CAS No.

920512-84-1

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

[(2R)-2-(3-methoxyphenyl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H21NO2/c1-22-17-11-7-10-16(14-17)18-12-5-6-13-20(18)19(21)15-8-3-2-4-9-15/h2-4,7-11,14,18H,5-6,12-13H2,1H3/t18-/m1/s1

InChI Key

VCEZLWCOHIHXKU-GOSISDBHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CCCCN2C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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